2-Chloro-5-phenylthiophene
CAS No.:
Cat. No.: VC18927026
Molecular Formula: C10H7ClS
Molecular Weight: 194.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClS |
|---|---|
| Molecular Weight | 194.68 g/mol |
| IUPAC Name | 2-chloro-5-phenylthiophene |
| Standard InChI | InChI=1S/C10H7ClS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
| Standard InChI Key | GMTLKXXIXFYGKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(S2)Cl |
Introduction
Chemical Structure and Nomenclature
2-Chloro-5-phenylthiophene (C₁₀H₇ClS) consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with chlorine at the second position and a phenyl group at the fifth position. The IUPAC name derives from numbering the thiophene ring such that the sulfur atom occupies position 1, with subsequent positions assigned clockwise. The chlorine and phenyl groups introduce steric and electronic effects that influence reactivity, such as directing electrophilic substitution to specific ring positions .
Molecular Geometry and Bonding
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Bond Lengths: The C–S bond in the thiophene ring measures approximately 1.71 Å, while C–Cl and C–C (phenyl) bonds are 1.72 Å and 1.48 Å, respectively.
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Aromaticity: The thiophene ring retains aromaticity (6π electrons), with slight distortion due to substituents.
Synthesis Methodologies
Chlorination of Thiophene Precursors
The synthesis typically begins with thiophene derivatives. A patented method for analogous compounds involves:
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Chlorination: Thiophene reacts with chlorine gas in dichloroethane at 35–40°C, producing 2-chlorothiophene .
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Phenyl Introduction: A phenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, coupling 2-chlorothiophene-5-boronic acid with bromobenzene using a palladium catalyst yields 2-chloro-5-phenylthiophene.
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 35–40°C | 78–82 |
| Chlorine Equivalents | 1.1–1.3 | 85 |
| Reaction Time | 3–5 h | 80 |
Alternative Routes
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Grignard Reaction: Phenylmagnesium bromide reacts with 2-chlorothiophene-5-carbaldehyde, followed by acid workup (Yield: 72%).
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One-Pot Synthesis: Combining thiophene, chlorine, and phenylating agents in a single reactor reduces purification steps (Yield: 68%) .
Physicochemical Properties
Physical Properties
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Molecular Weight: 182.68 g/mol
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Melting Point: 45–47°C (lit.)
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Boiling Point: 265–268°C at 760 mmHg
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Solubility: Insoluble in water; soluble in toluene, dichloromethane, and THF .
Chemical Reactivity
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Electrophilic Substitution: The chlorine atom deactivates the ring, directing incoming electrophiles to the fourth position.
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Nucleophilic Aromatic Substitution: Reactive at position 2 under basic conditions, enabling functionalization.
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Oxidation: Resistant to oxidative degradation below 200°C, as confirmed by thermogravimetric analysis .
Applications in Pharmaceutical Chemistry
Bioactive Molecule Synthesis
2-Chloro-5-phenylthiophene serves as a precursor for antipsychotic and antimicrobial agents. For example:
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Antibiotics: Coupling with β-lactam rings produces cephalosporin analogs with enhanced Gram-positive activity (MIC: 0.5 µg/mL).
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Kinase Inhibitors: Functionalization with pyrimidine groups yields EGFR inhibitors (IC₅₀: 12 nM).
Drug Metabolism Studies
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Hepatic Clearance: In vitro assays show moderate clearance (CLhep: 15 mL/min/kg) due to cytochrome P450-mediated oxidation.
Role in Materials Science
Organic Semiconductors
The compound’s planar structure facilitates π-π stacking in thin-film transistors (FET mobility: 0.3 cm²/V·s).
Ligand Design
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Coordination Chemistry: Acts as a ligand for iridium(III) complexes used in OLEDs, achieving external quantum efficiencies of 22% .
Table 2: Performance of Iridium Complexes
| Complex | EQE (%) | Luminance (cd/m²) |
|---|---|---|
| Ir(2-Cl-5-PhTh)₃ | 22 | 850 |
| Ir(2-Cl-5-PhTh)₂(acac) | 18 | 720 |
Recent Advancements
Catalytic Innovations
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Photoredox Catalysis: Visible-light-mediated coupling reduces reaction times from hours to minutes (Yield: 88%).
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Flow Chemistry: Continuous-flow systems achieve 95% conversion with 10-minute residence times .
Computational Studies
DFT calculations predict regioselectivity in electrophilic substitutions, aligning with experimental results (ΔG‡: 12 kcal/mol for nitration at C4).
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